molecular formula C6H2F5N B174414 2,3-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1215034-77-7

2,3-Difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B174414
CAS No.: 1215034-77-7
M. Wt: 183.08 g/mol
InChI Key: ZOMVJIOHXSXCIP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)pyridine is a versatile fluorinated pyridine derivative highly valued in advanced chemical research, particularly as a key synthetic intermediate. Its primary research application lies in the development of novel pharmaceutical candidates. The compound's structure, featuring multiple fluorine atoms and a trifluoromethyl group, is strategically employed to fine-tune the properties of target molecules, often enhancing their metabolic stability, lipophilicity, and bioavailability . This makes it a valuable building block in medicinal chemistry programs. A significant area of investigation for this compound is in the discovery of potent Vanilloid Receptor Type 1 (TRPV1) antagonists . Research indicates that pyridine derivatives serving as the C-region in molecular structures can exhibit excellent antagonism against multiple activators of the hTRPV1 receptor . Such compounds demonstrate strong analgesic activity in preclinical models, positioning this compound as a critical intermediate for developing new classes of non-opioid pain therapeutics . Beyond pharmaceuticals, this chemical serves as an important precursor in agrochemical research for creating new active ingredients with improved efficacy and environmental profiles . The presence of fluorine atoms is known to influence the biological activity and stability of molecules, making this compound of great interest for designing next-generation crop protection agents . It is also utilized in chemical research to create specialized ligands and functional materials. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMVJIOHXSXCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542094
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
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Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215034-77-7
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-(trifluoromethyl)pyridine
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Chemical Reactivity and Derivatization of 2,3 Difluoro 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of polyfluoroarenes and related heterocycles. mdpi.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. acs.orgnih.gov For polyfluorinated pyridines, the reaction is particularly facile due to the cumulative electron-withdrawing nature of the fluorine substituents, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org

In molecules like pentafluoropyridine (B1199360), nucleophilic attack preferentially occurs at the C-4 position. rsc.org For 2,3-Difluoro-4-(trifluoromethyl)pyridine, the positions are activated for nucleophilic attack. The regioselectivity of the substitution is governed by the ability of the electron-withdrawing groups to stabilize the intermediate. semanticscholar.org The CF₃ group at the 4-position strongly activates the ring, particularly the ortho and para positions relative to it. Research on related polyfluoroarenes shows that substitution often occurs at the para-position relative to a strong electron-withdrawing group like trifluoromethyl. mdpi.com

Studies on pentafluoropyridine demonstrate that reaction conditions and the nature of the nucleophile play a decisive role in the selectivity. rsc.org For instance, reaction with hydroxybenzaldehydes under mild basic conditions leads to selective substitution at the C-4 position. rsc.org Harsher conditions can lead to di- or tri-substitution. rsc.org This suggests that for this compound, a range of nucleophiles (O-, N-, S-based) could displace one or both fluorine atoms, with the precise outcome depending on the reaction parameters.

Table 1: Regioselectivity in SNAr Reactions of Fluoropyridines

SubstrateNucleophilePosition of SubstitutionReference
PentafluoropyridineHydroxybenzaldehydesC-4 (preferential) rsc.org
OctafluorotoluenePhenothiazinePara to CF₃ group mdpi.com
p-ChloronitrobenzeneHydroxide ionPara to NO₂ group libretexts.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to functionalizing halogenated pyridines. umb.edumit.edu These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. umb.edu

Palladium-catalyzed Buchwald-Hartwig amination is a key method for forming C-N bonds. While direct examples involving this compound are not prevalent in the provided search results, the synthesis of related compounds like 4-(difluoromethyl)pyridin-2-amine (B599231) has been achieved via Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. acs.org This demonstrates the feasibility of using palladium catalysis to introduce amine functionalities onto a fluorinated pyridine ring. acs.org In other heterocyclic systems, amination reactions on chloro-substituted scaffolds proceed readily, often with high yields and regioselectivity. beilstein-journals.orgresearchgate.net Given the reactivity of C-F bonds in related systems, it is plausible that the fluorine atoms on this compound could be displaced by amines under appropriate palladium-catalyzed conditions.

Palladium-catalyzed aerobic oxidative coupling enables the formation of biaryl compounds through direct C-H activation. nih.gov Research has shown that ligands play a crucial role in the success of these reactions. Notably, 2-fluoropyridine (B1216828) has been identified as a highly effective ligand in the Pd-catalyzed aerobic oxidative coupling of o-xylene, affording excellent chemo- and regioselectivity. nih.gov The mechanism is proposed to involve a bimetallic pathway with a transmetalation step between two Pd(II)-aryl intermediates. nih.gov While this reaction typically involves C-H/C-H coupling, the principles could be extended to C-H/C-X (where X is a halide) couplings, making it a potential, though less direct, route for the derivatization of this compound.

Sonogashira and Suzuki-Miyaura cross-coupling reactions are fundamental methods for C-C bond formation, introducing alkynyl and aryl/vinyl groups, respectively. nih.govrsc.org These reactions are extensively used to functionalize halogenated pyridines. documentsdelivered.comscirp.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. It has been successfully applied to create a variety of arylated sulfones from bis(triflates) with excellent site-selectivity. nih.gov The synthesis of chromene derivatives has also been achieved via Suzuki coupling. acs.org This suggests that the C-F bonds of this compound could potentially be functionalized with aryl or vinyl groups using this method, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-OTf bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. umb.edu It is a reliable method for synthesizing 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridines. scirp.org Copper-free Sonogashira couplings have also been developed for biological applications, demonstrating the reaction's versatility. nih.gov The functionalization of this compound via Sonogashira coupling would likely target the displacement of one of the fluorine atoms to install an alkynyl moiety.

Table 2: Examples of Suzuki and Sonogashira Coupling Reactions

Reaction TypeSubstrateCoupling PartnerKey Catalyst/ReagentProduct TypeReference
Suzuki-Miyaura2,4'-Bis(hydroxy)diphenyl sulfone bis(triflate)Arylboronic acids[Pd(PPh₃)₄]Arylated diphenyl sulfones nih.gov
Sonogashira2-Amino-3-bromopyridinesTerminal alkynesPd/Cu co-catalyst2-Amino-3-alkynyl pyridines scirp.org
Sonogashira (Copper-Free)HPG-encoded ubiquitin (protein)Aryl iodidesAminopyrimidine-palladium(II) complexFunctionalized proteins nih.gov

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming new bonds by extruding CO₂ from a carboxylic acid derivative. Research has shown that lithium pyridylacetates can undergo decarboxylative functionalization. For instance, treatment with an electrophilic trifluoromethylthiolation reagent leads to the formation of trifluoromethyl thioethers. beilstein-journals.org A proposed mechanism involves the electrophilic reagent approaching the pyridine nitrogen, which promotes decarboxylation. beilstein-journals.org

While a direct example of decarboxylative C-H difluoromethylation on this compound is not specified, the development of reagents like difluoromethyl 2-pyridyl sulfone for gem-difluoroolefination highlights the progress in difluoromethyl-group transfer reactions. cas.cn It is conceivable that a similar decarboxylative strategy could be developed to introduce a difluoromethyl group onto a pre-functionalized derivative of the target pyridine.

Directed Metalation and Functionalization

Directed metalation involves the deprotonation of an aromatic C-H bond by a strong base, guided by a directing group. znaturforsch.com The resulting organometallic intermediate can then be trapped with an electrophile to achieve regioselective functionalization. semanticscholar.orgepfl.ch For pyridine derivatives, the nitrogen atom and other substituents can act as directing groups.

With 4-(trifluoromethyl)pyridine (B1295354), it is possible to achieve "optional site selectivity," where deprotonation can be directed to either the 2- or 3-position depending on the choice of reagent. epfl.ch The trifluoromethyl group is a strong inductively withdrawing group but is not a directing group for metalation itself. The deprotonation of this compound would be challenging due to the acidity of the remaining C-H bond at the 5-position being influenced by three powerful electron-withdrawing groups. Deprotonation can be accomplished using various lithium amides (like LDA) or alkyllithium reagents at low temperatures. znaturforsch.com The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Regioselective Ortho-Lithiation

The regioselective functionalization of pyridine rings is a cornerstone of synthetic organic chemistry, enabling the precise installation of various substituents. In the context of halopyridines, ortho-lithiation serves as a powerful tool for creating specific substitution patterns. The treatment of halopyridines with strong bases like lithium diisopropylamide (LDA) can lead to the deprotonation of a carbon atom adjacent to the halogen, forming a lithiated intermediate that can be trapped by various electrophiles. researchgate.netresearchgate.net

The kinetic acidity of protons on the pyridine ring generally follows the order C-4 > C-3 > C-2. researchgate.net This inherent reactivity, coupled with the activating effect of halogen substituents, allows for highly regioselective metalation reactions. For instance, the lithiation of 3-chloropyridine (B48278) with LDA occurs selectively at the C-4 position. researchgate.net Similarly, 2-chloro- and 4-chloropyridine (B1293800) can undergo regioselective ortho-lithiation with LDA at -78 °C. researchgate.net

While specific studies on the ortho-lithiation of 2,3-difluoro-4-(trifluoromethyl)benzene were not found, the principles governing the regioselectivity of such reactions on analogous fluorinated and chlorinated benzenes and pyridines are well-established. The lithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA demonstrates that the regiochemistry is a result of a combination of kinetically controlled metalations and a subsequent equilibration process. nih.gov The reaction can proceed through different pathways depending on the presence of lithium chloride, which can catalyze the reaction. nih.gov In the case of chloro- and bromo-substituted fluoroarenes, deprotonation consistently occurs at a position adjacent to a fluorine atom. epfl.ch This directing effect of the fluorine atom is a key consideration in predicting the outcome of lithiation reactions on polyfluorinated aromatic systems.

The following table summarizes the regioselective lithiation of various halopyridines, providing a basis for predicting the reactivity of this compound.

Starting MaterialBasePosition of LithiationReference
3-ChloropyridineLDAC-4 researchgate.net
3-FluoropyridineLDAC-4 researchgate.net
3-BromopyridineLDAC-4 researchgate.net
2-ChloropyridineLDAC-3 researchgate.net
4-ChloropyridineLDAC-3 researchgate.net

Heavy-Halogen Migration and Subsequent Functionalization

Following the initial ortho-lithiation, the resulting lithiated species can undergo further transformations, including halogen migration, which can lead to the formation of pyridyne intermediates. researchgate.netnih.gov For example, the lithiation of 3-chloropyridine at the C-4 position can, under certain conditions, lead to the elimination of lithium chloride to form 3,4-pyridyne. researchgate.net This highly reactive intermediate can then be trapped by various nucleophiles or dienes.

A strategy for the regioselective 3,4-difunctionalization of 3-chloropyridines involves an initial lithiation, followed by transmetalation with an organomagnesium reagent. nih.gov Subsequent heating generates a 3,4-pyridyne, which then reacts regioselectively with the magnesium reagent to afford a 3-pyridylmagnesium species. This intermediate can then be quenched with a variety of electrophiles to yield polyfunctionalized pyridines. nih.gov This approach has been successfully applied to the synthesis of various 2,3,4-trisubstituted pyridines. nih.gov

While direct examples involving this compound are not detailed in the provided search results, the principles of heavy-halogen migration and subsequent functionalization via pyridyne intermediates are broadly applicable to substituted halopyridines and offer a potential route for the derivatization of this specific compound.

Late-Stage Difluoromethylation Strategies

The difluoromethyl (CF2H) group is a valuable motif in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups due to its ability to act as a hydrogen bond donor. rsc.orgnih.gov Consequently, the development of methods for the late-stage introduction of the CF2H group into complex molecules is of significant interest.

X–CF2H Bond Formation in Complex Molecules

The formation of a bond between a heteroatom (X = O, N, S) and a difluoromethyl group is a common strategy for introducing this moiety. rsc.org Traditionally, this was achieved through reactions with chlorodifluoromethane (B1668795) (ClCF2H). rsc.org However, due to its ozone-depleting properties, newer methods utilizing novel difluorocarbene reagents have been developed. rsc.org These reagents can undergo X-H insertion reactions to form the desired X–CF2H bond. rsc.org

The direct introduction of a CF2H group can also be accomplished through metal-mediated cross-coupling reactions or Minisci-type radical chemistry. rsc.org These direct methods are particularly attractive for late-stage functionalization. rsc.org For instance, palladium-catalyzed difluoromethylation of aryl (pseudo)halides using difluorocarbene precursors has been developed, offering good functional group tolerance and broad substrate scope. rsc.org

Use of Difluoromethylation Reagents

A variety of reagents have been developed for the direct difluoromethylation of organic substrates. One such reagent is zinc bis(difluoromethanesulfinate) (Zn(SO2CF2H)2), also known as DFMS. nih.govsigmaaldrich.com This reagent facilitates the mild, operationally simple, and chemoselective difluoromethylation of nitrogen-containing heteroarenes and other substrates through a radical process. nih.govsigmaaldrich.com The regioselectivity of the difluoromethylation using DFMS is influenced by the electronic properties of the substrate and the nucleophilic character of the CF2H radical generated from the reagent. nih.govsigmaaldrich.com

Other approaches to difluoromethylation include the use of difluoroacetic acid under oxidative conditions, although this has met with limited success. nih.gov Copper-catalyzed cross-coupling/decarboxylation sequences and radical debromination from a heteroarene-CF2Br precursor also provide routes to heteroarene-CF2H compounds. nih.gov For the introduction of the difluoromethylthio (SCF2H) group, a toolbox of reagents has been developed, including nucleophilic, electrophilic, and radical difluoromethylthiolating agents. nih.gov

The following table provides examples of difluoromethylation reagents and their applications.

ReagentReagent TypeApplicationReference
Zn(SO2CF2H)2 (DFMS)RadicalDirect difluoromethylation of heteroarenes nih.govsigmaaldrich.com
[(IPr)Cu(CF2H)]StoichiometricDifluoromethylation of aryl iodides rsc.org
[(DMPU)2Zn(CF2H)2]StoichiometricCopper-catalyzed difluoromethylation of aryl iodides rsc.org
Difluoroacetic anhydride (B1165640) with N-oxidesRadical (photocatalytic)C-H difluoromethylation of heteroarenes rsc.org

Spectroscopic and Structural Elucidation of 2,3 Difluoro 4 Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the skeletal structure of molecules. The analysis of vibrational modes provides a fingerprint of the molecule, with specific frequencies corresponding to the stretching, bending, and torsional motions of atomic bonds. For pyridine (B92270) derivatives, these spectra reveal characteristic vibrations of the aromatic ring, C-H bonds, C-F bonds, and the trifluoromethyl (CF₃) group. researchgate.netsemanticscholar.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. In the study of trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), FT-IR spectra provide distinct bands corresponding to the vibrations of the pyridine ring and the substituent groups. researchgate.netresearchgate.net

The carbon-carbon stretching vibrations within the pyridine ring are prominent in the spectrum. researchgate.net For instance, in the analysis of 2-chloro-4-(trifluoromethyl)pyridine, these C-C stretching modes are assigned to bands observed in the FT-IR spectrum. researchgate.net The vibrations associated with the CF₃ group are also clearly identifiable. The symmetric and asymmetric stretching and bending modes of the CF₃ group give rise to strong absorption bands, which are characteristic of this functional group.

Detailed vibrational assignments for derivatives like 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) and 2-methoxy-3-(trifluoromethyl)pyridine (MTFMP) have been established through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP)

Wavenumber (cm⁻¹) Assignment
1605 C-C stretching
1472 C-C stretching
1395 C-H in-plane bending
1320 CF₃ symmetric stretching
1180 CF₃ asymmetric stretching
1140 CF₃ asymmetric stretching
865 C-F stretching
745 C-Cl stretching

Data sourced from studies on 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak in the FT-IR spectrum, are strong in the Raman spectrum.

For fluorinated pyridines, FT-Raman spectra provide valuable information about the pyridine ring and the C-F and CF₃ groups. researchgate.net The analysis of 2-chloro-4-(trifluoromethyl)pyridine reveals strong Raman bands corresponding to the ring breathing modes and the symmetric vibrations of the trifluoromethyl group. researchgate.netresearchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule. semanticscholar.org

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP)

Wavenumber (cm⁻¹) Assignment
1610 C-C stretching
1398 C-H in-plane bending
1325 CF₃ symmetric stretching
1250 Ring breathing mode
1045 C-C trigonal bending
868 C-F stretching
748 C-Cl stretching

Data sourced from studies on 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of the nuclei. For fluorinated compounds like 2,3-Difluoro-4-(trifluoromethyl)pyridine, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F, is particularly informative.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In substituted pyridines, the chemical shifts of the ring protons are sensitive to the electronic effects (inductive and resonance) of the substituents. Electronegative groups like fluorine and trifluoromethyl typically deshield the ring protons, causing them to resonate at a lower field (higher ppm).

For a compound like this compound, one would expect to observe signals for the two protons on the pyridine ring. The coupling between these protons (H-H coupling) and with the fluorine atoms on the ring (H-F coupling) would result in complex splitting patterns, providing valuable structural information.

Analysis of related derivatives provides insight into the expected spectral features. For example, the ¹H NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine shows distinct signals for the three aromatic protons, with coupling constants that help assign their relative positions. rsc.org

Table 3: ¹H NMR Data for Selected Trifluoromethyl-Pyridine Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Coupling (J, Hz)
2-methoxy-3-(trifluoromethyl)pyridine CDCl₃ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H)
2-(4-(trifluoromethyl)phenyl)pyridine CDCl₃ 8.73 (d, J = 4.0 Hz, 1H), 8.12 (d, J = 8.2 Hz, 2H), 7.81 (td, J = 7.7, 1.8 Hz, 1H), 7.75 (d, J = 8.2 Hz, 2H), 7.32 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H)

Data sourced from published literature. rsc.org

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. In fluorinated pyridines, the carbon atoms directly bonded to fluorine exhibit large chemical shifts and show C-F coupling. The carbon of the trifluoromethyl group is particularly characteristic, appearing as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org

The chemical shifts of the pyridine ring carbons are influenced by the positions of the fluorine and trifluoromethyl substituents. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used alongside experimental data to assign the ¹³C signals accurately for complex derivatives like 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net

Table 4: ¹³C NMR Data for Selected Trifluoromethyl-Pyridine Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling (J, Hz)
2-methoxy-3-(trifluoromethyl)pyridine CDCl₃ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1
5-chloro-2-(trifluoromethyl)pyrimidine CDCl₃ 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz)
3-(Trifluoromethyl)benzaldehyde CDCl₃ 190.7, 136.8, 132.6, 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8, 126.4 (q, J = 3.7 Hz), 123.5 (q, J = 273.5 Hz)

Data sourced from published literature. rsc.orgrsc.org

¹⁹F NMR is a highly sensitive and powerful technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift range for ¹⁹F is much wider than for ¹H, making it highly sensitive to subtle changes in the molecular structure. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals: one for the CF₃ group and one for each of the two non-equivalent fluorine atoms on the pyridine ring. The signal for the CF₃ group typically appears as a singlet in a proton-decoupled spectrum, within the characteristic range of -50 to -70 ppm (relative to CFCl₃). wikipedia.org The signals for the ring fluorines would exhibit F-F coupling to each other and potentially long-range coupling to the CF₃ group, providing crucial information about their relative positions.

Analysis of related compounds confirms these expectations. For example, 2-fluoro-4-(trifluoromethyl)pyridine shows two distinct signals in its crude ¹⁹F NMR spectrum: one for the CF₃ group at -65.12 ppm and one for the ring fluorine at -66.52 ppm. rsc.org

Table 5: ¹⁹F NMR Data for Selected Fluorinated Pyridine and Aromatic Derivatives

Compound Solvent Chemical Shift (δ, ppm)
2-fluoro-4-(trifluoromethyl)pyridine Unlocked -65.12 (s, 3F), -66.52 (s, 1F)
2-methoxy-3-(trifluoromethyl)pyridine CDCl₃ -64.03 (s, 3F)
5-chloro-2-(trifluoromethyl)pyrimidine CDCl₃ -70.04 (s, 3F)
1-Nitro-4-(trifluoromethyl)benzene CDCl₃ -63.2 (s, 3F)

Data sourced from published literature. rsc.orgrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, which is expected to be a volatile compound, GC-MS serves as an indispensable tool for identifying the compound in a reaction mixture and assessing its purity.

The gas chromatograph separates the components of a sample based on their different boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The most common ionization technique used in GC-MS is electron ionization (EI). In the EI source, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

For this compound (C₆H₂F₅N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 183.08 g/mol ). The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for its identification. The fragmentation of fluorinated pyridine rings often involves the loss of fluorine, the trifluoromethyl group, or cleavage of the pyridine ring itself.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound (Note: This data is illustrative and not based on reported experimental results.)

m/zPossible Fragment Ion
183[C₆H₂F₅N]⁺ (Molecular Ion)
164[C₆H₂F₄N]⁺ (Loss of F)
114[C₅H₂F₃N]⁺ (Loss of CF₃)
95[C₅H₂F₂N]⁺ (Loss of CF₃ and F)
69[CF₃]⁺

The retention time from the gas chromatography component provides an additional parameter for identification when compared against a known standard.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass of the molecular ion ([M]⁺) can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated exact mass can then be compared to the experimentally measured exact mass from the HRMS instrument. A close match between the theoretical and experimental masses provides strong evidence for the proposed elemental formula.

Table 2: Theoretical and Hypothetical HRMS Data for this compound (Note: Experimental data is not publicly available and this table is for illustrative purposes.)

Ion FormulaTheoretical Exact Mass (m/z)Hypothetical Measured Mass (m/z)Mass Difference (ppm)
[C₆H₂F₅N]⁺183.0134183.0131-1.64

The low mass difference, typically less than 5 parts per million (ppm), would confirm the elemental composition of C₆H₂F₅N for the parent molecule. This technique is particularly valuable when distinguishing between isomers or compounds with very similar nominal masses.

X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

Although no published crystal structure for this compound is currently available in open-access crystallographic databases, a successful X-ray diffraction study would yield a wealth of structural information.

Table 3: Expected Structural Parameters from a Hypothetical X-ray Diffraction Study of this compound (Note: This data is predictive and not based on experimental results.)

ParameterExpected Value Range
C-C (pyridine ring) bond lengths1.37 - 1.40 Å
C-N (pyridine ring) bond lengths1.33 - 1.35 Å
C-F (ring) bond lengths1.33 - 1.36 Å
C-C (CF₃) bond length1.48 - 1.52 Å
C-F (CF₃) bond lengths1.32 - 1.35 Å
C-C-C (pyridine ring) bond angles118 - 122°
C-N-C (pyridine ring) bond angle116 - 119°

Furthermore, the crystal packing information obtained from X-ray diffraction can reveal intermolecular interactions, such as hydrogen bonding (if applicable) or halogen bonding, which can influence the physical properties of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra, and elucidating electronic properties. For a molecule like 2,3-Difluoro-4-(trifluoromethyl)pyridine, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. For the related molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP), DFT calculations have been used to determine its optimized structure, revealing key bond lengths and angles. researchgate.netresearchgate.net

Based on these studies, a theoretical investigation of this compound would likely show a planar pyridine (B92270) ring. The introduction of two fluorine atoms at the C2 and C3 positions, in addition to the trifluoromethyl group at C4, would influence the geometry of the pyridine ring due to steric and electronic effects. The C-F and C-C bond lengths, as well as the bond angles within the ring, would be of particular interest, as they provide insight into the electronic distribution and steric strain within the molecule.

Table 1: Predicted Optimized Geometrical Parameters for a Related Pyridine Derivative (2-chloro-4-(trifluoromethyl)pyridine) (Note: This data is for a related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations. researchgate.netresearchgate.net)

ParameterBondCalculated Bond Length (Å)Calculated Bond Angle (°)
C-ClC2-Cl11.739-
C-CC2-C31.385-
C-CC3-C41.401-
C-CC4-C51.398-
C-NC2-N11.332-
C-NC6-N11.335-
C-CF3C4-C71.503-
AngleN1-C2-C3-123.5
AngleC2-C3-C4-118.8
AngleC3-C4-C5-119.5

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are fundamental to interpreting experimental infrared (IR) and Raman spectra. DFT calculations can provide a set of harmonic vibrational frequencies that, when scaled by an appropriate factor, show excellent agreement with experimental data. nih.gov

For this compound, the calculated vibrational spectrum would be characterized by specific modes associated with the pyridine ring, the C-F bonds, and the CF3 group. The C-F stretching vibrations are typically observed in the fingerprint region of the IR spectrum. The symmetric and asymmetric stretching and bending modes of the trifluoromethyl group would also give rise to strong characteristic absorptions. A detailed analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for a definitive assignment of the observed spectral bands. aip.org

DFT is also employed to investigate the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom and the fluorine atoms, indicating their role as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the pyridine ring. researchgate.netresearchgate.net

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO). nih.gov DFT calculations can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β). aip.org The magnitude of these values indicates the potential of a compound to exhibit NLO behavior. For pyridine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. In this compound, the fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which would significantly influence its NLO characteristics. Computational studies on similar molecules have shown that such substitutions can lead to substantial hyperpolarizability values. aip.org

NMR Chemical Shift Predictions via Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts of a molecule. researchgate.netresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would predict the 1H, 13C, and 19F NMR spectra. The calculated chemical shifts would be highly sensitive to the electronic environment of each nucleus. The fluorine atoms and the trifluoromethyl group would exert a strong influence on the chemical shifts of the adjacent carbon and hydrogen atoms in the pyridine ring. Comparing the calculated spectra with experimental data is a powerful way to validate the computed molecular structure and electronic properties.

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, as a function of temperature. researchgate.netresearchgate.net These properties are derived from the calculated vibrational frequencies and are crucial for understanding the stability and reactivity of the compound under different thermal conditions. For this compound, these calculations would provide valuable data on its thermodynamic behavior, which is essential for both theoretical studies and practical applications.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly vital in drug discovery for understanding how a potential drug molecule might interact with its biological target.

While specific docking studies for this compound were not identified, research on related fluorinated pyridine compounds provides valuable insights into their potential binding behaviors. The inclusion of fluorine atoms in drug candidates is a common strategy to modulate physicochemical properties such as basicity and conformational preferences. acs.orgnih.gov Computational docking simulations of other fluorinated molecules have shown that fluorine can participate in specific interactions, including hydrogen bonds and interactions with water networks within a protein's binding pocket. nih.gov

ParameterDescriptionRelevance to this compound
Binding Affinity The strength of the binding interaction between a ligand and its target.Predicted through docking scores to estimate inhibitory potential.
Binding Pose The predicted orientation and conformation of the ligand within the binding site.Reveals key interactions responsible for binding.
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Fluorine atoms can act as hydrogen bond acceptors. nih.gov
π-π Stacking Non-covalent interaction between aromatic rings.The pyridine ring can interact with aromatic amino acid residues.
Water-Mediated Contacts Interactions bridged by one or more water molecules.Fluorine substituents can structure water networks to stabilize binding. nih.gov

The specific interactions of a ligand with its biological target are crucial for its activity. For fluorinated pyridines, several types of interactions are consistently observed in computational studies. The pyridine nitrogen can form water-mediated hydrogen bonds with protein residues. nih.gov Furthermore, the unique properties of fluorine, such as its high electronegativity, allow it to form hydrogen bonds and other stabilizing interactions. nih.gov The trifluoromethyl group can also engage in specific interactions and is often used in drug design to enhance binding affinity and metabolic stability. acs.org

Studies on other complex heterocyclic inhibitors have shown that fluorinated phenyl groups, structurally related to the core of this compound, can orient towards specific motifs within an enzyme's active site, forming bonds with residues like asparagine and cysteine.

Molecular modeling is a cornerstone of modern structure-activity relationship (SAR) studies, helping to rationalize experimental findings and guide the design of more potent and selective compounds. For classes of compounds like fluorinated heterocycles, modeling can explain why certain substitutions lead to enhanced biological activity.

For instance, in studies of β-secretase inhibitors, pyridine analogs were found to be more potent than pyrimidines, and the incorporation of heteroaryl groups like pyridinyl was shown to improve potency and selectivity. nih.gov The position of fluorine substitution is also critical; studies on other inhibitors have demonstrated that moving a fluorine or trifluoromethyl group around the aromatic ring can drastically alter binding affinity and activity. nih.gov These computational insights help to build robust SAR models for designing next-generation inhibitors.

Quantum-Structure Relationship (QSR) Studies

Quantum-Structure Relationship (QSR) studies, including the more common Quantitative Structure-Activity Relationship (QSAR) models, are statistical methods that aim to correlate the chemical structure of compounds with a specific property or biological activity. These models use quantum-mechanically calculated or empirically derived descriptors to create a mathematical equation that can predict the properties of new, untested compounds.

Specific QSR or QSAR studies for this compound were not found in the reviewed literature. However, the methodology is widely applied to various classes of chemicals. For example, QSAR models have been developed for per- and polyfluoroalkyl substances (PFAS) to predict their potential to disrupt human transthyretin, a key protein in the thyroid hormone system. nih.gov These models use descriptors that quantify molecular features to predict binding affinity, with good statistical performance (e.g., R² values up to 0.81). nih.gov Similarly, 3D-QSAR models for JAK-2 inhibitors have been developed to identify structural features, such as electronegativity and shape, that are crucial for biological activity. Such models are invaluable for screening virtual libraries of compounds and prioritizing synthesis efforts.

Applications of 2,3 Difluoro 4 Trifluoromethyl Pyridine As a Key Building Block

Medicinal Chemistry and Drug Discovery

The 2,3-Difluoro-4-(trifluoromethyl)pyridine moiety is a key component in the development of novel therapeutics, valued for its ability to modulate the physicochemical properties of a lead compound. Its utility spans from being a foundational intermediate in complex syntheses to a functional component designed to interact with specific biological targets.

Intermediate in the Synthesis of Pharmaceutical Compounds

The structural motif of a fluorinated trifluoromethyl-pyridine is a recurring feature in various pharmaceutical agents. Its derivatives are often employed as key intermediates in multi-step synthetic pathways to construct more complex drug molecules.

A notable example is the use of a closely related precursor, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, as a starting material in the synthesis of Doravirine. mdpi.com Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. mdpi.com The synthesis begins by reacting the pyridine (B92270) intermediate with 3-chloro-5-hydroxybenzonitrile (B1591985) to form a key ether linkage. mdpi.com

Similarly, other trifluoromethylpyridine (TFMP) derivatives are in high demand as intermediates for both pharmaceutical and agrochemical products. nih.govresearchoutreach.org The synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a related structure, has been developed as a crucial step in producing numerous protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). acs.org The value of these intermediates lies in the stable and predictable chemical properties that the trifluoromethyl-pyridine core provides to the final active molecule. nih.gov

Table 1: Examples of Pharmaceutical Intermediates and Final Products

Intermediate Compound Final Pharmaceutical Product Therapeutic Class
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine Doravirine NNRTI (HIV-1) mdpi.com
4-Amino-2-(trifluoromethyl)pyridine Enasidenib IDH2 Inhibitor (Oncology) mdpi.com
4-(Difluoromethyl)pyridin-2-amine PQR530, PQR620, PQR626 PI3K/mTOR Kinase Inhibitors acs.orgacs.orgacs.org

Development of Anti-inflammatory and Anticancer Agents

The trifluoromethyl-pyridine scaffold is integral to the design of targeted therapies for inflammation and cancer.

Anticancer Agents: In oncology, this chemical moiety is a key feature in several kinase inhibitors. A prominent example is PQR309 (bimiralisib), a clinical-stage anticancer agent which incorporates a 4-(trifluoromethyl)pyridin-2-amine group. nih.govacs.org This compound functions as a potent inhibitor of the PI3K/mTOR signaling pathway, which is frequently deregulated in human tumors and drives cancer cell proliferation and survival. nih.govacs.org The development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has also been pursued to create new agents targeting the epidermal growth factor receptor (EGFR), a key protein in many cancers. nih.gov Furthermore, related structures like pyrazolo[3,4-d]pyrimidines are recognized as privileged scaffolds in the design of various anticancer kinase inhibitors. nih.gov

Anti-inflammatory Agents: In the field of anti-inflammatory research, conjugates of ibuprofen (B1674241) and quinoline (B57606) molecules containing a trifluoromethyl group have been synthesized. cardiff.ac.uk These hybrid molecules demonstrated a significant ability to reduce the production and release of nitric oxide and pro-inflammatory cytokines in cellular models of inflammation. cardiff.ac.uk Other research has focused on synthesizing novel 1,2,3,6-tetrahydropyridines that feature a trifluoromethylpyrazolyl group; these compounds also exhibited anti-inflammatory properties in preclinical models. nih.gov

Table 2: Examples of Anti-inflammatory and Anticancer Compounds

Compound/Derivative Class Therapeutic Target/Area Key Structural Feature
PQR309 (Bimiralisib) PI3K/mTOR (Anticancer) nih.govacs.org 4-(Trifluoromethyl)pyridin-2-amine
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives EGFR (Anticancer) nih.gov Pyrido-pyrimidine core
Ibuprofen-quinoline conjugates Anti-inflammatory cardiff.ac.uk Trifluoromethyl-quinoline
Pyrazolyl-tetrahydropyridine derivatives Anti-inflammatory nih.gov Trifluoromethyl-pyrazolyl group

Role as Bioisosteres in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile. The trifluoromethyl group (-CF3) is a classic bioisostere for a methyl group (-CH3). sci-hub.se This substitution can lead to improved metabolic stability and binding affinity.

Research has demonstrated that the trifluoromethyl group can also serve as a successful bioisosteric replacement for an aliphatic nitro group (-NO2), resulting in compounds with greater potency and stability. nih.gov The related difluoromethyl group (-CF2H) is considered a unique bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, as it can function as a "lipophilic hydrogen bond donor". acs.org This allows for the fine-tuning of a drug candidate's properties, such as lipophilicity. informahealthcare.com For instance, 2-difluoromethylpyridine has been effectively used as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors. rsc.org This strategic replacement of functional groups is a powerful tool for overcoming challenges in drug development. princeton.edu

Application in Kinase Inhibitor Development (e.g., PI3K/mTOR Inhibitors)

The 4-(trifluoromethyl)pyridine (B1295354) moiety and its derivatives are particularly prominent in the development of inhibitors for the PI3K/mTOR signaling pathway, a critical regulator of cell growth that is often hyperactivated in cancer. acs.orgacs.org

A key clinical candidate, PQR309 (bimiralisib), is a potent, brain-penetrant, pan-class I PI3K inhibitor that also targets mTOR. nih.govacs.org Its chemical structure is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine. nih.gov The design of PQR309 was inspired by earlier triazine-based PI3K inhibitors, with the goal of improving solubility, oral bioavailability, and brain penetration while introducing balanced mTOR inhibition. nih.govacs.org

Structure-activity relationship (SAR) studies have explored modifications of this scaffold. Replacing the trifluoromethyl (-CF3) group on the pyridine ring with a difluoromethyl (-CF2H) group was found to increase the affinity for mTOR kinase. acs.org This led to the development of next-generation inhibitors like PQR530 and PQR626, which feature a 4-(difluoromethyl)pyridin-2-amine moiety and exhibit finely tuned selectivity profiles for PI3K and mTOR. acs.orgacs.org These studies confirmed that the 4-(difluoromethyl)pyrimidin-2-amine (B6150705) is an optimized binding module for this class of inhibitors. acs.org

Table 3: PI3K/mTOR Inhibitors Featuring Trifluoromethyl/Difluoromethyl Pyridine Moieties

Compound Key Heteroaryl Moiety Primary Target(s) Key Finding
PQR309 (Bimiralisib) 4-(Trifluoromethyl)pyridin-2-amine Pan-PI3K, mTOR nih.govacs.org Potent, brain-penetrant dual inhibitor. nih.gov
PQR514 4-(Difluoromethyl)pyrimidin-2-amine Pan-PI3K, mTOR acs.org CHF2-pyrimidine confirmed as an optimized binding module. acs.org
PQR530 4-(Difluoromethyl)pyridin-2-amine PI3K, mTOR acs.org CHF2 group increased mTOR affinity vs. CF3 analogue. acs.org
PQR626 4-(Difluoromethyl)pyridin-2-amine mTOR acs.org Brain-penetrant mTOR inhibitor with high potency. acs.org

Design of Peptide Derivatives

The application of the trifluoromethyl-pyridine scaffold extends to the design of modified peptide structures. Research has described a short and divergent synthetic route to create new derivatives of 2-(trifluoromethyl)pyridines that act as potent inverse agonists of the bacterial target PqsR. researchgate.net This target is relevant in infections caused by Pseudomonas aeruginosa, a pathogen known for causing severe nosocomial infections. researchgate.net

In this work, the 2-(trifluoromethyl)pyridine (B1195222) head group, equipped with a terminal alkyne, served as a central building block for derivatization and rigidification of the molecule. researchgate.net This demonstrates the utility of the scaffold in constructing peptide-like molecules with specific biological activities. researchgate.net

Phosphodiesterase Inhibitor Research

Phosphodiesterase (PDE) enzymes are key regulators of cellular signaling pathways, making them attractive therapeutic targets for a variety of diseases. While direct examples of this compound in this area are not prominent, related fluorinated and pyridine-containing structures are significant in the development of PDE inhibitors.

For instance, L-826,141 is a novel, non-brain penetrant PDE4 inhibitor that was investigated for its ability to suppress pathogenesis in an animal model of multiple sclerosis. nih.gov Though structurally complex, its design incorporates fluorinated phenyl groups, highlighting the role of fluorination in modern PDE inhibitor design. Another novel PDE4 inhibitor, YM976, is based on a pyrido[2,3-d]pyrimidin-2(1H)-one core, demonstrating the value of pyridine-based heterocyclic systems in this field of research. nih.gov The broader class of PDE inhibitors encompasses a wide range of chemical scaffolds, with ongoing clinical trials exploring their use in respiratory, vascular, and inflammatory disorders. frontiersin.orgresearchgate.net

Agrochemical Development

The trifluoromethylpyridine (TFMP) moiety is a critical component in modern agrochemical research and development. acs.orgchigroup.sitenih.gov Its unique physicochemical properties, imparted by the trifluoromethyl group and the pyridine ring, have led to the creation of numerous successful pesticides. acs.org The introduction of a trifluoromethyl group, which is strongly electron-withdrawing, can significantly influence the biological activity, metabolic stability, and translocation of a molecule within a target organism. nih.govjst.go.jp Consequently, TFMP derivatives are widely utilized as key building blocks in the synthesis of new and effective crop protection agents. acs.orgnih.gov

Synthesis of Herbicides, Insecticides, and Fungicides

Trifluoromethylpyridine derivatives are foundational in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. chigroup.site The specific substitution pattern of fluorine and trifluoromethyl groups on the pyridine ring allows chemists to fine-tune the properties of the final active ingredient. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) is a high-demand intermediate used to produce several crop protection products. nih.govresearchoutreach.org

The synthesis strategies for creating these agrochemicals often involve using a TFMP derivative as a key intermediate or building block. researchoutreach.org These intermediates are typically synthesized through methods like chlorine/fluorine exchange on a trichloromethylpyridine precursor or through cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov The TFMP core is then further elaborated through various chemical reactions, such as nucleophilic substitution, to build the final, more complex pesticide molecule. nih.gov This building block approach is an efficient pathway for discovering novel compounds with potent and selective biological activities. acs.orgchigroup.site For example, new phenylpyridine compounds with herbicidal activity have been synthesized via Suzuki cross-coupling reactions starting from 2,3-dichloro-5-trifluoromethylpyridine. nih.gov

Enhancing Biological Activity and Stability of Agrochemicals

The incorporation of the trifluoromethylpyridine scaffold into a molecule is a strategic design choice aimed at enhancing its performance as an agrochemical. The trifluoromethyl group possesses unique electronic effects and is known to increase the metabolic stability of compounds. chigroup.site This is because the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes in target pests and the environment.

Examples of Commercialized Trifluoromethylpyridine-Containing Agrochemicals

Several highly successful commercial agrochemicals are built upon a trifluoromethylpyridine core, illustrating the importance of this chemical class in crop protection. chigroup.site Although the exact starting material may vary, these products highlight the utility of TFMP intermediates in developing potent and selective pesticides.

Fluazifop-butyl (B166162): This compound was the first herbicide to incorporate a TFMP substructure and was commercialized in 1982. nih.gov It is a selective, post-emergence herbicide used to control grass weeds in broad-leaved crops. fao.org Its synthesis utilizes 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.govresearchoutreach.org The biological activity of fluazifop-butyl is primarily due to the R-enantiomer, known as fluazifop-P-butyl. fao.orgbcpcpesticidecompendium.org

Flonicamid (B1672840): Discovered by Ishihara Sangyo Kaisha, Ltd. (ISK), flonicamid is a novel insecticide that controls aphids and other sucking insects. nih.govresearchgate.net It has a unique mode of action, rapidly inhibiting the feeding behavior of target pests. jst.go.jp The synthesis of flonicamid involves the key intermediate 4-(trifluoromethyl)nicotinic acid, which is derived from starting materials like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. jst.go.jpgoogle.com

Pyroxsulam (B39247): Developed by Dow AgroSciences, pyroxsulam is a systemic herbicide used for the control of grass and broadleaf weeds in cereal crops like wheat. nih.govresearchoutreach.org Its chemical structure features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) moiety. nih.gov The use of the pyridine analogue was crucial for achieving crop selectivity, as the corresponding phenyl analogues caused significant injury to wheat. nih.gov The synthesis involves the condensation of 2-amino-5,7-dimethoxy- acs.orgchigroup.sitenih.govtriazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com

Fluazinam: This compound, discovered by ISK, is a broad-spectrum contact fungicide used for foliar and soil applications. researchoutreach.orgnih.gov It is synthesized using 2-amino-3-chloro-5-trifluoromethylpyridine as a key building block, which is coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride. chemicalbook.comgoogle.comgoogle.com

Table 1: Commercialized Agrochemicals Featuring a Trifluoromethylpyridine Core

AgrochemicalTypeKey Trifluoromethylpyridine Intermediate
Fluazifop-butyl Herbicide2-Chloro-5-(trifluoromethyl)pyridine
Flonicamid Insecticide4-(Trifluoromethyl)nicotinic acid
Pyroxsulam Herbicide2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Fluazinam Fungicide2-Amino-3-chloro-5-trifluoromethylpyridine

Material Science Applications

While the primary application of trifluoromethylpyridines is in the life sciences, particularly agrochemicals, related fluorinated compounds are also being explored for their potential in materials science.

Precursor in Specialty Polymer Synthesis

The development of advanced organic compounds containing fluorine has been instrumental in the functional materials field. nih.gov Although specific examples detailing the use of this compound as a precursor in specialty polymer synthesis are not widely documented in available research, related structures are of interest. For instance, other fluorinated pyridine derivatives are explored for creating materials with unique properties.

Monomer in Advanced Material Development

The unique electronic and optical properties that result from the specific arrangement of fluoro- and trifluoromethyl- groups on a pyridine ring make these compounds potential candidates for monomers in the development of advanced materials. Research into related compounds, such as 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine, indicates exploration in developing materials with tailored functionalities. However, the direct application of this compound as a monomer in this context is not extensively reported in the current scientific literature.

Potential in Electronics, Coatings, and Adhesives

The distinct arrangement of fluorine atoms and a trifluoromethyl group on the pyridine core of this compound suggests its potential for use in high-performance materials. The strong electron-withdrawing nature of these substituents can significantly influence the electronic properties, stability, and intermolecular interactions of polymers and other materials into which it is incorporated.

Electronics: The incorporation of fluorinated pyridine moieties is a known strategy in the design of materials for electronic devices. For instance, related difluoro- and trifluoromethyl-substituted phenyl-pyridine ligands are used to create iridium and ruthenium complexes that function as photoredox catalysts and emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The specific electronic properties conferred by the fluorine and CF3 groups can tune the emission wavelengths and enhance the efficiency and stability of these devices. researchgate.net Furthermore, liquid crystal materials incorporating difluoro-substituted rings have been shown to be valuable for display technologies, suggesting that building blocks like this compound could be investigated for similar applications. avantorsciences.com

Coatings and Adhesives: While specific research is limited, commercial suppliers have identified this compound for potential use in the formulation of specialized coatings and adhesives. adhesivesresearch.com The introduction of fluorinated groups is a well-established method for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity (or hydrophilicity in specific designs) in polymers used for coatings and adhesive tapes. adhesivesresearch.comacs.org The unique polarity and stability of this pyridine derivative could therefore be leveraged to create materials with tailored surface properties and robust performance under demanding environmental conditions.

Catalysis and Ligand Design

The pyridine nucleus is a fundamental structural motif in coordination chemistry, prized for its ability to act as a ligand for a wide array of metal centers. The specific electronic and steric profile of this compound makes it an intriguing candidate for the design of novel ligands that can modulate the behavior of metal catalysts.

Development of Catalytic Ligands for Organic Transformations

The efficacy of a metal catalyst is profoundly dependent on the nature of its surrounding ligands. These ligands influence the catalyst's solubility, stability, and, most importantly, its reactivity and selectivity toward a specific chemical transformation. The electron-poor nature of the this compound ring, a result of its halogen and trifluoromethyl substituents, can be harnessed to fine-tune the electronic properties of a metal center.

Research on related systems highlights this principle. For example, pyridine derivatives are used as ancillary ligands in iron-catalyzed cross-coupling reactions, where they are crucial for stabilizing reactive intermediates and preventing catalyst deactivation. rsc.org In other cases, trifluoromethyl-substituted pyridine N-oxides have been synthesized and used to form complexes with lanthanide metals, demonstrating their utility in creating ligands for specific coordination chemistry applications. nih.govbeilstein-journals.org

The development of ligands from this compound could proceed via several pathways. The pyridine nitrogen atom provides a direct coordination site to a metal. Alternatively, the compound can be functionalized at other positions to create more complex bidentate or polydentate ligands. Such ligands could be valuable in various catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations, where precise control over the metal's electronic environment is key to achieving high efficiency and selectivity. sigmaaldrich.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueReference
CAS Number 1215034-77-7
Molecular Formula C₆H₂F₅N
Molecular Weight 183.08 g/mol
Appearance Solid
InChI Key ZOMVJIOHXSXCIP-UHFFFAOYSA-N

Structure Activity Relationship Sar Studies and Fluorine Effects

Impact of Fluorine Atoms on Biological Activity and Stability

The introduction of fluorine atoms into a molecular scaffold like a pyridine (B92270) ring is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.govresearchgate.net Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within the molecule. mdpi.com This high electronegativity, combined with the small size of the fluorine atom, allows it to modify a molecule's biological activity and stability without adding significant steric bulk. mdpi.com

The C-F bond is considerably stronger than a C-H bond, which contributes to increased metabolic stability. mdpi.com By replacing hydrogen atoms at metabolically vulnerable positions, fluorine atoms can block oxidative metabolism, a strategy often employed to increase a drug's half-life. mdpi.comnih.gov In the context of a pyridine ring, the electron-withdrawing nature of fluorine atoms at the C2 and C3 positions reduces the electron density of the aromatic system. nih.govnih.gov This can decrease the ring's susceptibility to oxidative metabolism and also modulate the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets. nih.govmdpi.com The strategic placement of fluorine can therefore lead to enhanced biological activity and a more favorable pharmacokinetic profile. nih.govnih.gov

PropertyEffect of Fluorine SubstitutionReference
ElectronegativityIncreases, altering molecular electronic properties. mdpi.com
Metabolic StabilityIncreases due to the high strength of the C-F bond, blocking metabolic hotspots. mdpi.comnih.gov
Binding AffinityCan be enhanced by modulating pKa and creating favorable electrostatic interactions. researchgate.netmdpi.com
PermeabilityOften improves membrane permeability. nih.gov

Influence of Trifluoromethyl Group on Target Affinity and Selectivity

The trifluoromethyl (-CF₃) group is a key pharmacophore in modern drug design, valued for its unique electronic and steric properties. mdpi.combohrium.com When appended to the 4-position of the pyridine ring, the -CF₃ group acts as a strong electron-withdrawing substituent, a consequence of the high electronegativity of the three fluorine atoms. mdpi.comnih.gov This electronic pull can significantly influence interactions with biological targets by enhancing hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

Compared to a methyl (-CH₃) group, the -CF₃ group is larger and substantially more lipophilic (with a Hansch π parameter of +0.88). mdpi.com This increased lipophilicity can lead to stronger hydrophobic interactions within a target's binding pocket, potentially boosting affinity and selectivity. mdpi.com The replacement of a methyl group with a trifluoromethyl group is a common tactic in medicinal chemistry to improve potency. mdpi.com For instance, SAR studies have shown that including a -CF₃ group can increase potency by orders of magnitude compared to non-fluorinated analogues. mdpi.com The steric and electronic profile of the -CF₃ group can also dictate the orientation of the molecule within a binding site, leading to improved selectivity for the intended target over other proteins, such as in the case of certain kinase inhibitors. mdpi.comacs.org

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Reference
Electronic EffectWeakly electron-donatingStrongly electron-withdrawing mdpi.com
Lipophilicity (Hansch π)~ +0.5~ +0.88 mdpi.com
Metabolic StabilitySusceptible to oxidationHighly resistant to metabolic degradation mdpi.com
Target InteractionsMainly hydrophobicHydrophobic, electrostatic, and can participate in hydrogen bonding mdpi.comresearchgate.net

Modulating Metabolic Stability and Membrane Permeability

A primary challenge in drug development is achieving a balance between potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The fluorination pattern of 2,3-Difluoro-4-(trifluoromethyl)pyridine is well-suited to address these challenges. The strong C-F bonds in both the difluoro- and trifluoromethyl- substituents confer high metabolic stability. mdpi.com The trifluoromethyl group is particularly robust and resistant to enzymatic degradation, which prolongs the compound's half-life. mdpi.combohrium.com Furthermore, the fluorine atoms on the pyridine ring can block potential sites of metabolic oxidation. nih.gov

ADME PropertyInfluence of Fluorine/-CF₃ GroupOutcomeReference
MetabolismBlocks metabolically labile sites (C-H) with stable C-F bonds.Increased metabolic stability, longer half-life. mdpi.comnih.gov
PermeabilityIncreases lipophilicity and reduces polarizability.Enhanced passive diffusion across membranes. mdpi.comrsc.orgnih.gov
SolubilityCan have variable effects, but specific fluorination patterns have been shown to improve solubility.Improved physicochemical properties for better oral absorption. nih.gov
Protein BindingCan be influenced by changes in lipophilicity.Modulated distribution and free fraction of the compound. acs.org

Comparative Analysis with Other Halogenated Analogues

While fluorine is the most commonly used halogen in medicinal chemistry, comparing its effects to other halogens like chlorine provides valuable SAR insights. nih.gov The properties of halogens vary significantly in terms of size, electronegativity, and bond strength. rsc.org

Fluorine is unique due to its small size and high electronegativity. Chlorine, while also electronegative, is larger and forms a weaker, more polarizable bond with carbon. nih.gov In some instances, chlorinated compounds have shown higher potency than their fluorinated counterparts. nih.gov However, this is highly context-dependent. A review of pyridine derivatives with antiproliferative activity suggested that the presence of halogen atoms could, in some cases, lead to lower activity compared to other substituents. nih.govnih.gov

In the context of pyridine derivatives, replacing fluorine with chlorine would increase the steric bulk at the C2 and C3 positions and alter the electronic nature of the ring differently. While a chloro-substituted analogue might exhibit different binding affinities or selectivities, the C-Cl bond is generally more metabolically labile than the C-F bond. Therefore, the difluoro-substitution in this compound is expected to offer superior metabolic stability compared to a dichloro-analogue. The choice between fluorine and other halogens is a critical decision in drug design, involving a trade-off between potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

PropertyFluorine (F)Chlorine (Cl)Reference
Van der Waals Radius (Å)1.471.75 nih.gov
Electronegativity (Pauling)3.983.16 nih.gov
C-X Bond Energy (kcal/mol)~116~81 mdpi.com
Biological EffectGenerally increases metabolic stability and permeability.Can increase potency; more metabolically labile than C-F. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of highly substituted fluorinated pyridines like 2,3-Difluoro-4-(trifluoromethyl)pyridine presents ongoing challenges. Future research is directed towards developing more efficient, scalable, and sustainable synthetic routes.

Key research areas include:

C-H Functionalization: Direct C-H fluorination is a major goal for improving synthetic efficiency. orgsyn.org Methods using reagents like silver(II) fluoride (B91410) (AgF₂) are being explored for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridine (B92270) rings. orgsyn.orgacs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, potentially shortening synthetic sequences. orgsyn.org The development of protocols that can be performed without specialized equipment for excluding air and moisture is crucial for broader applicability. acs.org

Catalytic Methods: Rhodium(III)-catalyzed C-H functionalization offers a pathway to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Overcoming challenges such as fluoride displacement by nucleophilic solvents is a key aspect of this research. nih.gov The goal is to develop robust, one-step methods that are straightforward to set up and tolerate a wide variety of functional groups. nih.gov

Sustainable Approaches: Research is increasingly focused on sustainability, which includes using cheaper, less hazardous starting materials and avoiding harsh reaction conditions. acs.orguni-muenster.de For instance, strategies are being developed that avoid the use of fluorinating agents and sealed vessels, instead utilizing commercially available reagents like 2,2-difluoroacetic anhydride (B1165640). acs.org The development of practical, chromatography-free processes is also a significant objective for large-scale production. acs.org

Building Block Strategies: The use of fluorinated building blocks remains a cornerstone of synthesis. mdpi.com However, innovation continues in creating these blocks. For example, methods to synthesize N-alkylpyridinium salts from pyridine N-oxides provide versatile intermediates that can be converted to fluoropyridines. nih.govacs.org This allows for a common precursor to be used for both standard and radiolabeled (¹⁸F) fluorine installation, which is valuable for PET tracer development. acs.org

Future methodologies will likely focus on combining these strategies, for example, by using biocatalysis or flow chemistry to further enhance efficiency and sustainability in the synthesis of complex fluorinated pyridines.

Exploration of New Biological Targets and Therapeutic Areas

The introduction of fluorine and trifluoromethyl groups can dramatically alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. nih.gov This makes derivatives of this compound attractive scaffolds for drug discovery.

Emerging therapeutic applications and research targets include:

Kinase Inhibition: Fluorinated pyridines are key components in many kinase inhibitors. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group has been shown to augment mTOR kinase affinity. acs.org Derivatives are being investigated as inhibitors for PIM-1 kinase, PI3K, and EGFR (both wild type and mutant forms), which are crucial targets in oncology. acs.orgnih.govacs.org

Neuroscience: The P2Y₁ receptor is a promising target for treating ischemic stroke. acs.org Fluorinated imidazo[1,5-a]pyrazine (B1201761) derivatives have been developed as P2Y₁ antagonists with improved brain exposure, demonstrating the potential of these scaffolds in central nervous system (CNS) disorders. acs.org

Infectious Diseases: Pyridine derivatives are being explored for their effectiveness against various pathogens. Studies have shown that 2,4-disubstituted pyridine derivatives are effective against intracellular and biofilm-forming M. tuberculosis. nih.gov Other research has focused on their potential as inhibitors of bacterial phosphopantetheinyl transferase, which could thwart bacterial growth. orgsyn.org

Agrochemicals: Trifluoromethylpyridines are crucial in modern agrochemicals. nih.govresearchoutreach.org Compounds like Flonicamid (B1672840), which contains a 4-trifluoromethyl-pyridine structure, are effective insecticides. researchoutreach.org Research continues to develop novel herbicides and fungicides by modifying the substitution pattern on the pyridine ring to enhance potency and selectivity. nih.govnih.gov

A significant trend is the late-stage functionalization of complex, biologically active molecules. acs.org This involves introducing the fluoropyridine moiety at a late step in the synthesis, allowing for rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Biological Target/AreaExample Application/FindingReference
Oncology Derivatives show inhibitory activity against EGFR, PIM-1, and PI3K/mTOR kinases. acs.orgnih.govacs.org
Neuroscience Imidazo[1,5-a]pyrazine derivatives act as P2Y₁ antagonists for potential stroke treatment. acs.org
Infectious Diseases Effective against M. tuberculosis biofilms and as bacterial enzyme inhibitors. nih.govorgsyn.org
Agrochemicals Core structure in herbicides and insecticides like pyroxsulam (B39247) and flonicamid. nih.govresearchoutreach.orgnih.gov
Inflammation Naphthalene-sulfonamide derivatives show inhibitory activity against secretory phospholipase A₂ (sPLA₂). nih.gov

Advanced Material Science Applications of Fluorinated Pyridines

The strong electronegativity and unique electronic properties of fluorinated compounds make them valuable for applications in material science. mdpi.com While research in this area for this compound specifically is still nascent, the broader class of fluorinated pyridines shows significant promise.

Future research directions are expected to focus on:

Fluoropolymers and Networks: Perfluorinated pyridines can be used as building blocks for creating complex fluoropolymers and fluorinated network materials. mdpi.com Their high reactivity, particularly towards nucleophilic aromatic substitution (SNAr), allows them to be incorporated into polymer backbones or used to functionalize existing materials. mdpi.com

Organic Electronics: The electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the pyridine ring. This property is highly desirable for creating n-type semiconductor materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Liquid Crystals: The introduction of fluorine atoms can influence the mesomorphic properties (liquid crystal phases), dielectric anisotropy, and viscosity of liquid crystal materials. The polarity and rigidity of the fluorinated pyridine core could be exploited to design novel liquid crystals for display technologies.

Advanced Coatings and Surfaces: The low surface energy characteristic of fluorinated compounds can be utilized to create hydrophobic and oleophobic surfaces. Polymers incorporating this compound could be developed for applications in self-cleaning coatings, anti-fouling surfaces, and low-friction materials.

The exploration of these applications will require a synergistic approach, combining synthetic chemistry to create novel monomers and polymers with detailed characterization of their physical, thermal, and electronic properties. mdpi.com

Development of Predictive Computational Models for Design and Discovery

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, accelerating the design and discovery of new molecules and materials. youtube.com For complex scaffolds like this compound, these models offer a way to rationally design derivatives with desired properties, saving significant time and resources.

Key areas of development include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure, reactivity, and spectroscopic properties of fluorinated pyridines. nih.govnih.gov These calculations can predict how substitutions on the pyridine ring will affect its geometry and reactivity, guiding synthetic efforts. nih.gov

Molecular Docking and SAR: In drug discovery, molecular docking is used to predict the binding mode and affinity of pyridine derivatives to their biological targets, such as enzymes and receptors. nih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective inhibitors. nih.govnih.gov

ADME/Tox Prediction: A major focus of computational modeling is the early prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.govnih.gov Algorithms can estimate properties like brain-penetration capability, water solubility, and cardiotoxicity, helping to prioritize the most promising candidates for synthesis. nih.gov

Machine Learning and AI: Physics-based modeling combined with machine learning is a powerful approach to scale up simulations and make predictions more rapidly. youtube.com These models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized fluorinated pyridine derivatives, further accelerating the discovery cycle.

The integration of these computational models into the research workflow allows for a "design-on-demand" approach, where molecules are computationally screened and optimized for specific applications before being synthesized in the lab. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Difluoro-4-(trifluoromethyl)pyridine derivatives in academic settings?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitutions and condensation reactions. For example, intermediates are synthesized by reacting fluorinated pyridine precursors with borane reagents (e.g., 5-ethyl-2-methylpyridine borane) under inert nitrogen atmospheres at controlled temperatures (e.g., 0°C) . Subsequent steps often include activation with methanesulfonic acid, followed by purification via silica gel chromatography using ethyl acetate/methanol gradients, achieving yields up to 97% . Key intermediates are validated by LCMS (e.g., m/z 791 [M+H]⁺) and HPLC retention times (e.g., 0.81 minutes under SQD-TFA05 conditions) .

Q. How is silica gel column chromatography optimized for purifying fluorinated pyridine intermediates?

  • Methodological Answer : Silica gel chromatography is critical for isolating products with high fluorine content. For this compound derivatives, mobile phases like ethyl acetate/methanol mixtures (e.g., 8:2 ratio) effectively separate polar byproducts. Post-reaction crude products are loaded onto columns pre-equilibrated with non-polar solvents, and fractions are monitored via TLC or HPLC. This method achieves >90% purity for intermediates, as demonstrated in EP 4,374,877 A2 .

Q. What analytical techniques are essential for characterizing fluorinated pyridine derivatives?

  • Methodological Answer :

  • LCMS : Determines molecular weight and purity (e.g., m/z 428 [M+H]⁺ in ).
  • HPLC : Validates retention times under standardized conditions (e.g., 0.61 minutes with SQD-FA05 columns) .
  • NMR : Resolves substituent positions on the pyridine ring, though not explicitly detailed in patents.
  • Elemental Analysis : Confirms fluorine content, especially for trifluoromethyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound-based pharmaceuticals?

  • Methodological Answer : Key parameters include:

  • Temperature Control : Reactions at 0°C or -10°C minimize side reactions (e.g., premature hydrolysis) .
  • Reagent Stoichiometry : Excess borane reagents (e.g., 2 equivalents of 5-ethyl-2-methylpyridine borane) enhance imine reduction efficiency .
  • Inert Atmospheres : Nitrogen prevents oxidation of sensitive intermediates .
  • Workup Strategies : Liquid-liquid extraction with phosphate buffers (e.g., 25% tripotassium phosphate) improves yield by removing acidic impurities .

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :

  • Directed Metalation : Use of bulky bases (e.g., LDA) at low temperatures (-78°C) directs substitution to less hindered positions .
  • Catalytic Fluorination : Palladium catalysts enable selective C–F bond formation at meta/para positions, as seen in trifluoromethylpyridine syntheses .
  • Protecting Groups : Temporary protection of reactive sites (e.g., morpholinoethoxy groups in ) ensures regiocontrol during coupling reactions .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Trifluoromethyl Positioning : Derivatives with trifluoromethyl at C4 (vs. C2) show enhanced kinase inhibition due to improved hydrophobic interactions with ATP-binding pockets .
  • Amino Group Substitution : Adding amino groups at C2 (e.g., 3,5-Difluoro-4-methylpyridin-2-amine in ) increases antitumor activity by promoting DNA intercalation .
  • Spirocyclic Additions : Diazaspiro scaffolds (e.g., 5,6-diazaspiro[3.5]non-8-ene in ) enhance metabolic stability in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.